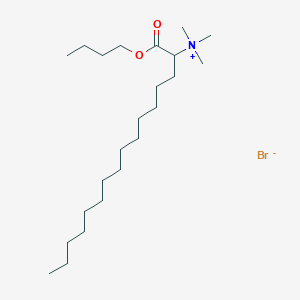
3-Nitro-4-(octadecyloxy)benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-4-(octadecyloxy)benzene-1-sulfonic acid is an organic compound with the molecular formula C24H41NO6S It is a derivative of benzene sulfonic acid, featuring a nitro group at the 3-position and an octadecyloxy group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(octadecyloxy)benzene-1-sulfonic acid typically involves the nitration of 4-(octadecyloxy)benzene-1-sulfonic acid. The process begins with the sulfonation of 4-(octadecyloxy)benzene, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitro-4-(octadecyloxy)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or alcohols in the presence of a base are commonly employed.
Major Products
The major products formed from these reactions include amino derivatives, sulfonate esters, and various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Nitro-4-(octadecyloxy)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Nitro-4-(octadecyloxy)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with various biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interactions in aqueous environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitrobenzenesulfonic acid: Similar in structure but lacks the octadecyloxy group.
4-(Octadecyloxy)benzenesulfonic acid: Similar but lacks the nitro group.
3-Nitro-4-(hexadecyloxy)benzene-1-sulfonic acid: Similar but with a shorter alkyl chain.
Uniqueness
3-Nitro-4-(octadecyloxy)benzene-1-sulfonic acid is unique due to the presence of both the nitro and octadecyloxy groups, which confer distinct chemical and physical properties. The long alkyl chain enhances its hydrophobicity, while the nitro group provides sites for further chemical modifications.
This compound’s unique combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
6665-45-8 |
|---|---|
Molekularformel |
C24H41NO6S |
Molekulargewicht |
471.7 g/mol |
IUPAC-Name |
3-nitro-4-octadecoxybenzenesulfonic acid |
InChI |
InChI=1S/C24H41NO6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-31-24-19-18-22(32(28,29)30)21-23(24)25(26)27/h18-19,21H,2-17,20H2,1H3,(H,28,29,30) |
InChI-Schlüssel |
MFQOSDJNRAXXHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



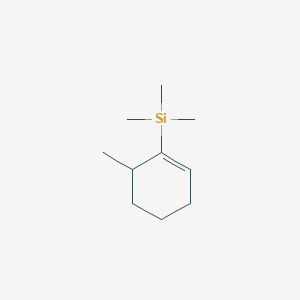

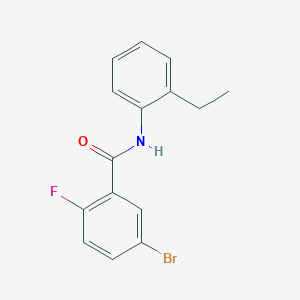
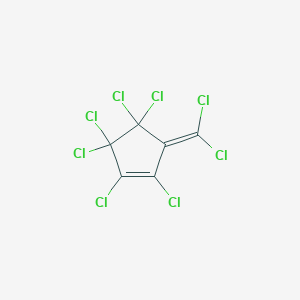
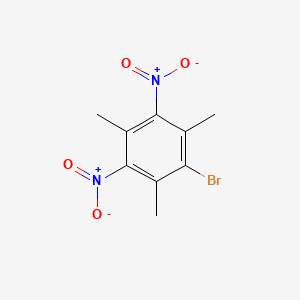
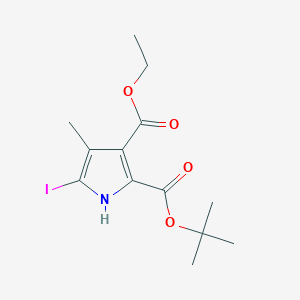
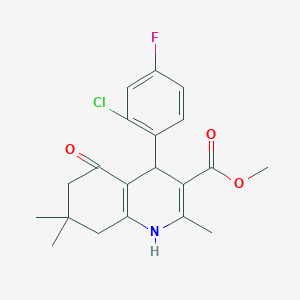


![(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B11946876.png)
